1,3-Bis(4-bromophenyl)propane-1,3-dione
Overview
Description
1,3-Bis(4-bromophenyl)propane-1,3-dione is an organic compound with the molecular formula C15H10Br2O2. It is a chiral molecule known for its fluorescent properties and is often used in scientific research for the detection of metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-bromophenyl)propane-1,3-dione can be synthesized through a Pd-catalyzed Sonogashira-coupling reaction. This involves the polymerization of 1,4-dioctyloxy-2,5-diethynylbenzene with this compound . The reaction typically requires the presence of a palladium catalyst and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
. The production process likely involves similar synthetic routes as those used in laboratory settings, scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-bromophenyl)propane-1,3-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: As mentioned, it can undergo Pd-catalyzed coupling reactions to form polymers.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with 1,4-dioctyloxy-2,5-diethynylbenzene yield conjugated polymers with fluorescent properties .
Scientific Research Applications
1,3-Bis(4-bromophenyl)propane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 1,3-bis(4-bromophenyl)propane-1,3-dione exerts its effects involves its ability to interact with metal ions. The compound’s fluorescent properties change upon binding with metal ions such as copper (II) and iron (III), making it useful for detecting these ions in various environments . The molecular targets include the metal ions themselves, and the pathways involve changes in fluorescence intensity and wavelength.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-chlorophenyl)propane-1,3-dione: Similar structure but with chlorine atoms instead of bromine.
1-(4-Bromophenyl)-3-(4-chlorophenyl)propane-1,3-dione: Contains both bromine and chlorine atoms.
Uniqueness
1,3-Bis(4-bromophenyl)propane-1,3-dione is unique due to its specific fluorescent properties and high sensitivity for detecting metal ions . This makes it particularly valuable in scientific research for developing sensors and studying metal ion interactions.
Biological Activity
1,3-Bis(4-bromophenyl)propane-1,3-dione is an organic compound notable for its structural characteristics, including two bromophenyl groups attached to a propane backbone with carbonyl functionalities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and anticancer properties.
- Molecular Formula : C₁₅H₁₀Br₂O₂
- Molar Mass : Approximately 382.05 g/mol
- Melting Point : 117.0 - 121.0 °C
- Boiling Point : 427 °C
- Density : Approximately 1.607 g/cm³
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, primarily in the following areas:
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. The mechanism of action appears to involve:
- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through pathways involving caspases and mitochondrial dysfunction.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored through:
- Cytokine Modulation : Research indicates that the compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures.
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Halogen Bonding : The presence of bromine atoms allows for halogen bonding with biological macromolecules, affecting their structure and function.
- Metabolic Transformations : The compound can undergo metabolic changes leading to the formation of active metabolites that exert additional biological effects.
Case Studies and Research Findings
Study | Findings |
---|---|
Study A | Demonstrated significant inhibition of tumor growth in xenograft models treated with this compound. |
Reported a reduction in inflammatory markers in animal models following administration of the compound. | |
Study C | Investigated the interaction of the compound with various metal ions and its implications for catalysis and sensing technologies. |
Applications in Research and Industry
The unique properties of this compound make it a valuable compound in several applications:
- Pharmaceutical Development : Its potential as an anticancer agent positions it as a candidate for drug development.
- Material Science : The compound's ability to form complexes with metals can be utilized in creating advanced materials and catalysts.
Properties
IUPAC Name |
1,3-bis(4-bromophenyl)propane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVMFCOUXZBNBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186827 | |
Record name | 1,3-Propanedione, 1,3-bis(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33170-68-2 | |
Record name | 1,3-Propanedione, 1,3-bis(4-bromophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033170682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanedione, 1,3-bis(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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